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Compound of Interest

Compound Name: 8-Methoxyamoxapine-d8

Cat. No.: B15598015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated

physicochemical properties of 8-Methoxyamoxapine-d8. Given the limited publicly available

experimental data for this specific deuterated compound, this guide leverages data from its

parent compound, amoxapine, and established principles of isotopic substitution to offer a

thorough profile. This document is intended to support research, drug development, and

analytical activities involving 8-Methoxyamoxapine-d8.

Chemical Identity and Structure
8-Methoxyamoxapine-d8 is a deuterated analog of 8-methoxyamoxapine. The deuterium

labeling is typically on the piperazine ring to increase metabolic stability. The core structure is

based on amoxapine, a tetracyclic antidepressant of the dibenzoxazepine class.

Chemical Structure of Amoxapine (Parent Compound)

Figure 1. Chemical Information for Amoxapine.

The precise structure of 8-Methoxyamoxapine-d8, including the location of the methoxy group

and deuterium atoms, is crucial for accurate property prediction. For the purpose of this guide,

it is assumed that the methoxy group is at the 8-position of the dibenzoxazepine ring and the

deuterium atoms replace hydrogen atoms on the piperazine moiety.
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Quantitative Physicochemical Data
Direct experimental data for 8-Methoxyamoxapine-d8 is scarce. The following tables

summarize the available data for related compounds and provide predicted properties based

on the parent compound, amoxapine.

Table 1: Molecular Weights of Amoxapine and its Deuterated Analogs

Compound Molecular Formula Molecular Weight ( g/mol )

Amoxapine C17H16ClN3O 313.78

Amoxapine-d8 C17H8D8ClN3O 321.83[1]

8-Hydroxy Amoxapine-d8 C17H8D8ClN3O2 337.8[2]

N-tert-Butoxycarbonyl 8-

Methoxy Amoxapine-d8
C23H19D8ClN3O4 451.97

Table 2: Physicochemical Properties of Amoxapine (as a proxy for 8-Methoxyamoxapine-d8)
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Property Value (Amoxapine)
Predicted Value/Effect for
8-Methoxyamoxapine-d8

Melting Point ~178-180 °C

Likely similar, may be slightly

altered by the methoxy group

and deuteration.

Boiling Point Not available
High, typical for complex

organic molecules.

Solubility Sparingly soluble in water

Solubility will be pH-

dependent. The methoxy

group may slightly decrease

aqueous solubility.

pKa ~7.6 (piperazine nitrogen)
Expected to be very similar to

amoxapine.

logP ~3.4

The methoxy group will likely

increase the logP value,

indicating higher lipophilicity.

Experimental Protocols for Physicochemical
Property Determination
The following are detailed, generalized experimental protocols that can be employed to

determine the precise physicochemical properties of 8-Methoxyamoxapine-d8.

Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination
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Sample Preparation

Measurement

Data Analysis

Grind a small amount of 8-Methoxyamoxapine-d8 into a fine powder.

Pack the powder into a capillary tube to a height of 2-3 mm.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature ~15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute.

Record the temperature at which the first liquid appears (onset).

Record the temperature at which the last solid particle melts (completion).

The melting point is reported as the range from onset to completion.

Click to download full resolution via product page

Figure 2. Workflow for Melting Point Determination.
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Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.

Protocol for Shake-Flask Solubility Measurement

Start

Add an excess amount of 8-Methoxyamoxapine-d8 to a known volume of aqueous buffer (e.g., pH 7.4).

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

Separate the undissolved solid from the solution by centrifugation and/or filtration.

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Perform the experiment in triplicate.

End

Click to download full resolution via product page

Figure 3. Protocol for Shake-Flask Solubility Measurement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15598015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology for pKa Determination

Solution Preparation: Accurately weigh and dissolve a sample of 8-Methoxyamoxapine-d8
in a suitable solvent (e.g., methanol/water mixture).

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while

monitoring the pH with a calibrated pH meter.

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is

determined from the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water can be determined using the

shake-flask method.

Workflow for logP Determination
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Prepare a stock solution of 8-Methoxyamoxapine-d8 in n-octanol.

Mix the n-octanol solution with an equal volume of water in a separatory funnel.

Shake the funnel for a set period to allow for partitioning and then let the phases separate.

Carefully collect samples from both the n-octanol and aqueous layers.

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Click to download full resolution via product page

Figure 4. Workflow for logP Determination.

Mechanism of Action and Signaling Pathways
The pharmacological activity of 8-Methoxyamoxapine-d8 is expected to be very similar to that

of amoxapine. Amoxapine is a tetracyclic antidepressant that primarily acts by inhibiting the

reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft.[3][4][5][6]

Additionally, it exhibits antagonist activity at dopamine D2 receptors, which contributes to its

mixed antidepressant and antipsychotic-like profile.[3]

Simplified Signaling Pathway of Amoxapine's Action
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Figure 5. Amoxapine's Mechanism of Action.

Impact of Deuteration
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The replacement of hydrogen with deuterium can influence the physicochemical properties and

metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect, where the

C-D bond is stronger than the C-H bond.

Table 3: Anticipated Effects of Deuteration on Physicochemical Properties

Property
Anticipated Effect of
Deuteration

Rationale

Pharmacokinetics

Metabolic Stability Increased

The C-D bond is stronger and

more difficult to break by

metabolic enzymes (e.g.,

Cytochrome P450), leading to

a slower rate of metabolism.

Half-life (t½) Increased

Slower metabolism generally

results in a longer half-life and

prolonged exposure.

Physical Properties

Molecular Weight Increased
Deuterium is heavier than

protium.

Polarity Slightly decreased
The C-D bond is slightly less

polarizable than the C-H bond.

Lipophilicity (logP) Minor, unpredictable changes

The effect on logP is generally

small and can be either an

increase or a decrease

depending on the specific

molecular environment.

Conclusion
8-Methoxyamoxapine-d8 is a valuable tool for research, particularly in studies involving drug

metabolism and pharmacokinetics. While specific experimental data on its physicochemical

properties are not readily available, this guide provides a robust framework for its
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characterization based on the well-documented properties of amoxapine and the established

principles of deuteration. The provided experimental protocols offer a clear path for the

empirical determination of these crucial parameters. Further research is warranted to fully

elucidate the precise physicochemical profile of 8-Methoxyamoxapine-d8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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